Picomolar hDHODH Inhibition Superior to Clinical Benchmarks Brequinar and Teriflunomide
2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid demonstrates an IC50 of 1.20 nM against recombinant human DHODH, which is significantly more potent than the clinical-stage DHODH inhibitors brequinar (IC50 = 5-20 nM) and teriflunomide (IC50 = 407.8 nM) [1].
| Evidence Dimension | hDHODH Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 1.20 nM |
| Comparator Or Baseline | Brequinar: 5-20 nM; Teriflunomide: 407.8 nM |
| Quantified Difference | Approximately 4-17x more potent than brequinar; >300x more potent than teriflunomide |
| Conditions | Recombinant N-terminal GST-tagged human DHODH expressed in E. coli, using a DCIP chromogen reduction assay |
Why This Matters
This establishes the compound as one of the most potent hDHODH inhibitors reported, offering a superior tool compound for probing pyrimidine biosynthesis in cancer and immunology research.
- [1] BindingDB. (n.d.). BDBM50281169: CHEMBL4173846::US20240034730, Compound 1. BindingDB. View Source
